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Compound of Interest

Compound Name: N-dodecyldeoxynojirimycin

Cat. No.: B043715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships

(SAR) of N-alkylated 1-deoxynojirimycin (DNJ) analogs, potent inhibitors of α-glucosidases. It

covers their mechanism of action, the impact of structural modifications on inhibitory activity,

detailed experimental protocols, and quantitative data to inform rational drug design and

development.

Introduction: Deoxynojirimycin and Its Therapeutic
Potential
1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, an iminosugar, first isolated

from the roots of mulberry trees.[1] Iminosugars are carbohydrate mimics where the endocyclic

oxygen atom is replaced by a nitrogen atom.[1] This structural alteration is fundamental to their

biological activity. At physiological pH, the ring nitrogen of DNJ is protonated, allowing it to

mimic the positively charged oxocarbenium ion transition state that occurs during the enzymatic

hydrolysis of glycosidic bonds.[1] This makes DNJ a powerful competitive inhibitor of α-

glucosidases, enzymes crucial for the digestion of carbohydrates in the small intestine.[1][2]

By inhibiting these enzymes, DNJ and its analogs can delay the absorption of glucose, leading

to a reduction in postprandial blood glucose levels. This mechanism is the basis for their use in

managing type 2 diabetes mellitus.[1] Furthermore, α-glucosidases are involved in the
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processing of N-linked glycoproteins on various viruses, making their inhibitors potential broad-

spectrum antiviral agents.[1]

While DNJ itself is a potent inhibitor, its high water solubility and in-vivo instability can limit its

bioavailability.[1] N-alkylation of the piperidine nitrogen has emerged as a key strategy to

overcome these limitations and modulate the compound's inhibitory potency and selectivity.

Two N-alkylated DNJ analogs, Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ), are

clinically approved drugs for type 2 diabetes and Gaucher's disease, respectively, highlighting

the therapeutic success of this chemical modification.[1][3]

Mechanism of α-Glucosidase Inhibition
The inhibitory action of N-alkylated DNJ analogs is primarily competitive. The protonated

piperidine ring mimics the transition state of the natural substrate (e.g., a disaccharide),

allowing it to bind with high affinity to the enzyme's active site. This binding event blocks the

access of the natural substrate, thereby preventing its hydrolysis into absorbable

monosaccharides.
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Caption: Competitive inhibition of α-glucosidase by N-alkylated DNJ analogs.
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Structure-Activity Relationship (SAR) Analysis
The modification of the nitrogen atom on the DNJ core provides a powerful handle to tune the

molecule's biological properties. The size, length, and functionality of the N-alkyl substituent

directly influence the inhibitory potency and selectivity.

Influence of N-Alkyl Chain Length and Hydrophobicity
A primary driver of increased inhibitory potency is the addition of a hydrophobic alkyl chain to

the DNJ nitrogen. This modification allows for additional hydrophobic interactions with non-

polar amino acid residues within or near the enzyme's active site.

Short to Medium Chains: Increasing the alkyl chain length from methyl to nonyl generally

leads to a significant increase in inhibitory activity against α-glucosidases. For example, N-

butyl-DNJ (Miglustat) and N-nonyl-DNJ are considerably more potent than DNJ itself.[4]

Optimal Length: There is typically an optimal chain length for maximal potency, after which

further increases in length can lead to a decrease in activity. This may be due to steric

hindrance or the substituent extending beyond the optimal hydrophobic pocket.

Hydrophobicity and Bioavailability: While increasing hydrophobicity enhances enzyme

inhibition, it also affects the pharmacokinetic properties of the analog, potentially improving

membrane permeability and oral bioavailability.

Impact of Functional Groups and Bulky Substituents
The introduction of functional groups or bulky moieties onto the N-substituent can lead to more

specific interactions and modulate selectivity.

Hydroxyl Groups: The presence of a hydroxyl group, as in N-hydroxyethyl-DNJ (Miglitol), can

provide additional hydrogen bonding opportunities within the active site, influencing the

binding affinity and selectivity profile.[1]

Aromatic and Bulky Groups: N-benzyl and other bulky substituents can engage in π-π

stacking or further hydrophobic interactions. Molecular docking studies have shown that

interactions like hydrogen bonds and π-π stacking play a significant role in the activity of

these more complex analogs.[2]
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Selectivity: Different α-glucosidases (e.g., sucrase, maltase, isomaltase) have distinct active

site topographies. The shape and functionality of the N-substituent can be tailored to achieve

selective inhibition of a specific enzyme, which can be advantageous in reducing side

effects.
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Caption: Key structure-activity relationships for N-alkylated DNJ analogs.

Quantitative Data on α-Glucosidase Inhibition
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative

N-substituted DNJ analogs against yeast α-glucosidase. This data illustrates the impact of

modifying the N-alkyl substituent on inhibitory potency.
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N-Substituent Analog Name
Yeast α-Glucosidase

IC50 (µM)
Reference

-H
1-Deoxynojirimycin

(DNJ)
222.4 ± 0.5 [2]

-CH₂CH₂OH Miglitol
~50-100 (enzyme

dependent)
[1]

-CH₂(CH₂)₂CH₃
N-Butyl-DNJ

(Miglustat)
~20-50 [4]

-CH₂(CH₂)₇CH₃ N-Nonyl-DNJ 0.42 [5]

Benzyl-derivative 1 Compound 40 160.5 ± 0.6 [2]

Benzyl-derivative 2 Compound 43 30.0 ± 0.6 [2]

Positive Control Acarbose 822.0 ± 1.5 [2]

Note: IC50 values can vary based on enzyme source and assay conditions. The data

presented is for comparative purposes.

Experimental Protocols
Detailed and reproducible methodologies are critical for SAR studies. Below are representative

protocols for the synthesis and enzymatic evaluation of N-alkylated DNJ analogs.

Synthesis: Reductive Amination Protocol
A common and effective method for N-alkylation of the DNJ core is reductive amination. This

involves reacting the secondary amine of DNJ with an aldehyde or ketone in the presence of a

reducing agent.

Workflow for Synthesis and Biological Evaluation:
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Caption: General experimental workflow for the SAR study of N-alkylated DNJ analogs.
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Detailed Methodology:

Dissolution: Dissolve 1-deoxynojirimycin (1.0 eq) in a suitable solvent such as methanol or

dimethylformamide (DMF).

Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1-1.5 eq) to the

solution.

pH Adjustment (if necessary): For some reactions, the addition of a mild acid like acetic acid

can catalyze the formation of the iminium ion intermediate.

Addition of Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride

(NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirred reaction mixture at room temperature.

Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic

hydrogenation (H₂ over Pd/C).

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS).

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous

solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent

(e.g., ethyl acetate, dichloromethane).

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the crude product using column

chromatography (e.g., silica gel or ion-exchange chromatography) to yield the pure N-

alkylated DNJ analog.

Characterization: Confirm the structure of the final product using spectroscopic methods,

including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: α-Glucosidase Inhibition Assay
This in vitro assay quantifies the inhibitory potency of the synthesized analogs by measuring

the enzymatic activity of α-glucosidase in their presence.
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Methodology:

Reagent Preparation:

Buffer: Prepare a 0.1 M phosphate buffer at pH 6.8.

Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae

(e.g., 1.0 U/mL) in the phosphate buffer.

Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g.,

10 mM) in the phosphate buffer.

Inhibitor Solutions: Prepare stock solutions of the synthesized DNJ analogs in 1% DMSO

and perform serial dilutions in the phosphate buffer to achieve a range of test

concentrations.

Stopping Reagent: Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃).

Assay Procedure (96-well plate format):

To each well, add 10 µL of the enzyme solution.

Add 50 µL of the inhibitor solution at various concentrations (or buffer for control wells).

Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each

well.

Incubate the reaction mixture at 37°C for 30 minutes.

Terminate the reaction by adding 60 µL of the Na₂CO₃ solution.

Data Acquisition:

Measure the absorbance of each well at 405 nm using a microplate reader. The

absorbance is proportional to the amount of p-nitrophenol released by the enzymatic

hydrolysis of pNPG.
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Data Analysis:

The percent inhibition is calculated using the formula: % Inhibition = [(A_control -

A_sample) / A_control] * 100 (where A_control is the absorbance of the enzyme reaction

without inhibitor and A_sample is the absorbance with the inhibitor).

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity

by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion and Future Directions
The N-alkylation of 1-deoxynojirimycin is a highly effective and clinically validated strategy for

developing potent and selective α-glucosidase inhibitors. The structure-activity relationships

clearly demonstrate that increasing the hydrophobicity and tailoring the functionality of the N-

substituent are key to enhancing inhibitory activity. The interplay between chain length, steric

bulk, and the introduction of functional groups allows for the fine-tuning of the molecule's

interaction with the enzyme active site.

Future research in this area will likely focus on the design of novel N-substituents that can

exploit more specific interactions within the enzyme active site to achieve even greater potency

and selectivity. The development of analogs with optimized pharmacokinetic profiles will also

be crucial for improving their therapeutic utility. The continued application of rational design,

guided by SAR data and computational modeling, holds great promise for the discovery of

next-generation DNJ-based therapeutics for diabetes, viral infections, and other glycosidase-

related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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